molecular formula C19H16N2O2 B2478598 (Z)-N'-(4-hydroxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide CAS No. 328538-64-3

(Z)-N'-(4-hydroxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide

Cat. No.: B2478598
CAS No.: 328538-64-3
M. Wt: 304.349
InChI Key: VYYBSUGUMVAKQY-MOSHPQCFSA-N
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Description

(Z)-N'-(4-hydroxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide is a useful research compound. Its molecular formula is C19H16N2O2 and its molecular weight is 304.349. The purity is usually 95%.
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Scientific Research Applications

Vibrational and Structural Properties

  • Vibrational and Structural Analysis : A study conducted by Srivastava et al. (2014) utilized DFT-B3LYP/6-311G calculations to explore the structural and vibrational properties of (Z)-N'-(4-hydroxybenzylidene)-2-(naphthalen-1-yl)acetohydrazide. This research revealed a strong correlation between experimental and calculated bond lengths and vibrational frequencies, highlighting the molecule's significant hydrogen bonding and its impact on structural and vibrational characteristics (Srivastava et al., 2014).

Antimicrobial Activities

  • Antimicrobial Activities : El-saied et al. (2011) synthesized and characterized metal complexes of similar hydrazone ligands, revealing higher antifungal and antibacterial activities compared to the parent ligands. This study suggests the potential of these ligands in enhancing antimicrobial efficacy (El-saied et al., 2011).

Anticancer Evaluation

  • Anticancer Properties : Research by Salahuddin et al. (2014) on related compounds demonstrated in vitro anticancer activity against various cancer cell lines. One compound, in particular, showed significant activity against breast cancer cells, indicating the potential therapeutic applications of these molecules in cancer treatment (Salahuddin et al., 2014).

Androgen Receptor Antagonists

  • Prostate Cancer Therapy : A study by Blanco et al. (2012) analyzed compounds from this class as potential androgen receptor-coactivator disruptors. This suggests their application in prostate cancer therapy, with a focus on E/Z isomerism around the hydrazide group influencing biological activity (Blanco et al., 2012).

Crystal Structures and Optical Properties

  • Crystal Structure Analysis : Yennawar et al. (2023) reported the crystal structures of related flavanone-hydrazones, providing insights into their molecular configuration and potential applications in areas requiring specific structural configurations (Yennawar et al., 2023).

Anti-HIV Activity

  • Anti-HIV Activity : A research by Zhan et al. (2010) on N′-arylidene acetohydrazides highlighted their potential as nonnucleoside reverse transcriptase inhibitors in HIV treatment, showcasing the compound's relevance in antiviral research (Zhan et al., 2010).

Anti-Cancer and Anti-Tumor Activity

  • Metal-Hydrazide Complexes in Cancer Treatment : Ghammamy (2012) synthesized a metal-hydrazide complex showing excellent anti-tumor activity against certain cancer cells, indicating the potential of these compounds in cancer therapy (Ghammamy, 2012).

Photochemical Properties

  • Photophysical Properties : Research by Nawal K. Al Rasbi et al. (2016) on Zn(II) complexes with similar ligands explored their structure and photophysical properties, contributing to our understanding of these compounds in light-based applications (Nawal K. Al Rasbi et al., 2016).

Anti-Parkinson's Activity

  • Anti-Parkinson's Screening : Gomathy et al. (2012) synthesized novel derivatives and evaluated their anti-Parkinson's activity, demonstrating the potential of these compounds in neurodegenerative disease treatment (Gomathy et al., 2012).

Characterization and Potential Applications

  • Characterization and Applications : Additional studies provide thorough characterization and insights into potential applications of similar compounds in various scientific domains, including molecular interaction, crystal growth, antimicrobial activity, and more (Various Authors).

Properties

IUPAC Name

N-[(Z)-(4-hydroxyphenyl)methylideneamino]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-17-10-8-14(9-11-17)13-20-21-19(23)12-16-6-3-5-15-4-1-2-7-18(15)16/h1-11,13,22H,12H2,(H,21,23)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYBSUGUMVAKQY-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C\C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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